Superior Antiparkinsonian Efficacy in Advanced Disease: Mesulergine vs. Pergolide
In a direct head-to-head study of 18 patients with advanced Parkinson's disease no longer satisfactorily responding to levodopa, mesulergine demonstrated numerically superior efficacy compared to pergolide. Mesulergine (mean dose 9.3 mg) reduced Parkinson disability by 37%, whereas pergolide (mean dose 2.7 mg) reduced disability by 27% [1]. Both drugs improved 12 of 18 patients (67% response rate), but the magnitude of disability reduction favored mesulergine by 10 percentage points. Notably, adverse effects including dyskinesias were reported to be less severe with mesulergine than with pergolide [1].
| Evidence Dimension | Reduction in Parkinson disability score when added to levodopa |
|---|---|
| Target Compound Data | 37% reduction (mean dose 9.3 mg/day) |
| Comparator Or Baseline | Pergolide: 27% reduction (mean dose 2.7 mg/day) |
| Quantified Difference | 10 percentage-point greater reduction with mesulergine |
| Conditions | 18 patients with advanced Parkinson's disease; diurnal oscillations; levodopa insufficient; study duration not specified |
Why This Matters
For researchers modeling advanced Parkinson's disease or evaluating adjunctive dopamine agonist therapy, mesulergine offers a quantifiably larger efficacy signal relative to pergolide, which may translate to more robust experimental readouts.
- [1] Lieberman AN, et al. Efficacy of pergolide and mesulergine. Eur Neurol. 1986;25(2):86-90. doi: 10.1159/000115992. PMID: 3948891. View Source
